A Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoropyrimidine
A Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoropyrimidine
Introduction: The Structural Significance of 4-Bromo-5-fluoropyrimidine
4-Bromo-5-fluoropyrimidine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents and agrochemicals.[1] The precise arrangement of its substituents—a bromine atom at position 4 and a fluorine atom at position 5—creates a unique electronic and steric profile that is pivotal to its reactivity and potential biological activity.
Accurate structural elucidation is the bedrock of chemical research. For a molecule like 4-Bromo-5-fluoropyrimidine, a multi-faceted spectroscopic approach is not merely confirmatory; it is essential for verifying its identity, purity, and the specific isomeric arrangement of its functional groups. This guide provides an in-depth analysis of the expected spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While complete, publicly available experimental spectra for this specific compound are limited, this paper will present a robust, predictive framework grounded in established spectroscopic principles and comparative data from analogous structures.
Molecular Properties and Safety Profile
Before engaging in any analytical workflow, a thorough understanding of the compound's properties and safety requirements is paramount.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₂BrFN₂ | PubChem[2] |
| Molecular Weight | 176.97 g/mol | PubChem[2] |
| Monoisotopic Mass | 175.93854 Da | PubChem[2] |
| Appearance | Colorless to Yellow Liquid | AstaTech, Inc.[3] |
| Storage | 2-8 °C, Sealed in dry conditions | ChemScene[1] |
GHS Hazard Statements
Handling of 4-Bromo-5-fluoropyrimidine requires appropriate personal protective equipment (PPE) and adherence to standard laboratory safety protocols. The compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic signature.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of 4-Bromo-5-fluoropyrimidine in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.
Data Interpretation: The Bromine Isotopic Pattern
The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion region. Due to the near-equal natural abundance of its isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), two molecular ion peaks of almost identical intensity will be observed, separated by 2 m/z units.
-
[M]⁺• Peak: Expected at m/z ≈ 176, corresponding to the C₄H₂⁷⁹BrFN₂ isotopologue.
-
[M+2]⁺• Peak: Expected at m/z ≈ 178, corresponding to the C₄H₂⁸¹BrFN₂ isotopologue.
High-resolution mass spectrometry (HRMS) would confirm the elemental formula by matching the exact mass (175.93854 Da) to within a few parts per million (ppm).[2] While a full experimental spectrum is not publicly available, the spectrum of the related 5-Bromopyrimidine shows a prominent molecular ion cluster at m/z 158/160, confirming this expected behavior.[4]
Caption: Isotopic pattern of 4-Bromo-5-fluoropyrimidine in MS.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy measures the vibrational transitions of bonds within a molecule, providing a "fingerprint" based on its functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
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Sample Preparation: A small drop of the liquid 4-Bromo-5-fluoropyrimidine is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the crystal. The beam reflects internally, creating an evanescent wave that penetrates the sample. The sample absorbs energy at specific frequencies corresponding to its bond vibrations.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the IR spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
While a specific spectrum is unavailable, the key absorption bands can be predicted based on characteristic frequencies for aromatic heterocycles and halogenated compounds.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on an aromatic ring. |
| 1600 - 1450 | C=C and C=N Stretching | Medium-Strong | Multiple bands are expected from the pyrimidine ring vibrations. |
| 1250 - 1150 | C-F Stretch | Strong | The highly polar C-F bond typically produces a strong, distinct absorption in this region. |
| 1200 - 1000 | Ring Vibrations / C-H Bending | Medium | In-plane bending and ring "breathing" modes. |
| < 700 | C-Br Stretch | Medium-Strong | The C-Br stretch appears in the lower frequency, fingerprint region of the spectrum. |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of signals unique to the molecule's overall structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR experiments would collectively provide an unambiguous structural confirmation.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg of 4-Bromo-5-fluoropyrimidine is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decays or FIDs) are detected.
-
Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).
Caption: Integrated workflow for NMR-based structure elucidation.
Predicted ¹H NMR Spectrum
The pyrimidine ring contains two protons, H-2 and H-6.
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H-2: This proton is situated between two electronegative nitrogen atoms. It is expected to appear significantly downfield, likely as a singlet around δ 9.0 - 9.2 ppm .
-
H-6: This proton is adjacent to a nitrogen atom and the carbon bearing the bromine. It is also expected to be downfield, likely appearing as a doublet around δ 8.7 - 8.9 ppm . The splitting would arise from coupling to the adjacent fluorine atom (³JHF), with a coupling constant of approximately 2-4 Hz.
Predicted ¹³C NMR Spectrum
The molecule has four distinct carbon atoms, and four signals are expected.
-
C-2 & C-6: These carbons are adjacent to nitrogen atoms and will be the most deshielded, appearing in the δ 155-165 ppm region. Both will likely appear as doublets due to coupling with the fluorine atom.
-
C-4 (C-Br): The carbon atom bonded to bromine will be influenced by both halogen and nitrogen atoms. Its chemical shift is predicted to be in the δ 130-140 ppm range. This signal will also be split into a doublet by the fluorine (²JCF).
-
C-5 (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF > 200 Hz) and will appear as a doublet in the δ 145-155 ppm region. The exact chemical shift is heavily influenced by the combined effects of the adjacent bromine and the ring nitrogens.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[8]
-
For an aromatic C-F bond as in fluorobenzene, the chemical shift is around -113 ppm relative to CFCl₃.[9] In 4-Bromo-5-fluoropyrimidine, the electron-withdrawing nature of the pyrimidine ring and the adjacent bromine will shift this signal. It is predicted to appear as a doublet (due to coupling with H-6) in the range of δ -120 to -140 ppm .
Conclusion: An Integrated Spectroscopic Portrait
The structural confirmation of 4-Bromo-5-fluoropyrimidine is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic datasets. Mass spectrometry confirms the correct molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a definitive marker. Infrared spectroscopy identifies the key functional groups present, including the C-F bond and the aromatic pyrimidine core. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the unambiguous map of atomic connectivity, confirming the precise isomeric arrangement of the bromine and fluorine substituents. Together, these techniques provide a comprehensive and self-validating system for the unequivocal identification of this important synthetic building block.
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